molecular formula C9H9BrO B178480 1-(2-Bromophenyl)prop-2-en-1-ol CAS No. 114837-50-2

1-(2-Bromophenyl)prop-2-en-1-ol

Cat. No.: B178480
CAS No.: 114837-50-2
M. Wt: 213.07 g/mol
InChI Key: GQUCMPNYHIRLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)prop-2-en-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)prop-2-en-1-ol can be synthesized through the reaction of 2-bromobenzaldehyde with allylmagnesium bromide. This reaction typically involves the use of a Grignard reagent, which facilitates the formation of the carbon-carbon bond between the aldehyde and the allyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, often scaled up with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form a saturated alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-bromophenyl)prop-2-en-1-one.

    Reduction: Formation of 1-(2-bromophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)prop-2-en-1-ol is unique due to its combination of a bromine-substituted phenyl ring and an unsaturated alcohol group

Properties

IUPAC Name

1-(2-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUCMPNYHIRLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of allylmagnesium bromide (108 mL, 108 mmol, 2.0 eq) in THF was added a solution of 2-bromobenzaldehyde (10 g, 54 mmol, 1.0 eq) in THF (20 mL) dropwise at −18° C. The mixture was allowed to reach room temperature for 17 h, then, quenched with saturated NH4Cl aqueous. The mixture was partitioned between brine and ethyl acetate. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to provide 1-(2-bromophenyl)prop-2-en-1-ol (10.5 g, 91%). LC-MS (m/z)=213.0 [M+H]+.
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-bromobenzaldehyde (27 g; 0.146 mmol.) in dry tetrahydrofuran cooled to -78° C. in a dry ice/isopropyl alcohol bath was added 175 ml of a 1.0M solution of vinyl Grignard reagent in tetrahydrofuran dropwise and the reaction allowed to slowly warm overnight to room temperature. The reaction mixture was quenched with saturated NH4Cl and the tetrahydrofuran was concentrated off. The reaction mixture was poured into water and extracted twice with diethylether, washed with water and then brine and dried over K2CO3 to afford the subtitle compound.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
vinyl Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)prop-2-en-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)prop-2-en-1-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Bromophenyl)prop-2-en-1-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Bromophenyl)prop-2-en-1-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Bromophenyl)prop-2-en-1-ol
Reactant of Route 6
1-(2-Bromophenyl)prop-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.